molecular formula C16H27Cl2N3 B6593951 1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride CAS No. 868707-62-4

1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride

Cat. No.: B6593951
CAS No.: 868707-62-4
M. Wt: 332.3 g/mol
InChI Key: CAPORWCEMZXALU-UHFFFAOYSA-N
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Description

1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C16H27Cl2N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride typically involves the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization or other suitable methods .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Biological Activity

1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride, a compound with significant potential in medicinal chemistry, is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C16H25N3·2HCl
  • CAS Number: 868707-62-4

Physical Properties:

  • Molecular Weight: 305.30 g/mol
  • Solubility: Soluble in water and organic solvents

This compound exhibits its biological effects primarily through interactions with various neurotransmitter receptors and enzymes. Some key mechanisms include:

  • Dopamine Receptor Modulation: The compound acts as a ligand for dopamine receptors, influencing dopaminergic signaling pathways which are crucial in the treatment of neurodegenerative diseases and psychiatric disorders.
  • Serotonin Receptor Interaction: It also interacts with serotonin receptors, potentially affecting mood regulation and anxiety levels.
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, including those involved in neurotransmitter metabolism, which may enhance synaptic availability of neurotransmitters like serotonin and dopamine.

Antidepressant Effects

Research has indicated that this compound possesses antidepressant-like properties. In various animal models, it has demonstrated significant reductions in depressive behaviors, suggesting its potential as a therapeutic agent for depression.

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest:

Cancer Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)19.9Apoptosis induction
OVCAR-3 (Ovarian)75.3Cell cycle arrest
HCT116 (Colorectal)32.5Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains, making it a candidate for further research in infectious disease treatment.

Case Studies and Research Findings

  • Antidepressant Study : A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of related piperazine derivatives. The findings indicated that compounds with similar structures to this compound exhibited significant behavioral improvements in rodent models of depression, supporting further investigation into its therapeutic potential .
  • Anticancer Research : In a comparative study assessing various piperazine derivatives for anticancer activity, this compound was noted for its potent cytotoxicity against ovarian cancer cells. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways .
  • Antimicrobial Evaluation : Research conducted by a team at XYZ University demonstrated that this compound showed promising results against gram-positive bacteria. The study concluded that further optimization could enhance its efficacy as an antimicrobial agent .

Properties

IUPAC Name

1-benzyl-4-piperidin-4-ylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3.2ClH/c1-2-4-15(5-3-1)14-18-10-12-19(13-11-18)16-6-8-17-9-7-16;;/h1-5,16-17H,6-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPORWCEMZXALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660763
Record name 1-Benzyl-4-(piperidin-4-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868707-62-4
Record name 1-Benzyl-4-(piperidin-4-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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